molecular formula C9H9FO2 B061461 1-[4-(Fluoromethoxy)phenyl]ethanone CAS No. 182678-46-2

1-[4-(Fluoromethoxy)phenyl]ethanone

Cat. No. B061461
M. Wt: 168.16 g/mol
InChI Key: QVLQHPQUWIFSLE-UHFFFAOYSA-N
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Description

“1-[4-(Fluoromethoxy)phenyl]ethanone” is a chemical compound with the molecular formula C9H9FO2 and a molecular weight of 168.16 g/mol. It is a clear liquid that ranges in color from colorless to yellow .


Molecular Structure Analysis

The molecular structure of “1-[4-(Fluoromethoxy)phenyl]ethanone” consists of a phenyl ring attached to an ethanone group with a fluoromethoxy substituent at the 4-position .


Physical And Chemical Properties Analysis

“1-[4-(Fluoromethoxy)phenyl]ethanone” is a clear liquid that ranges in color from colorless to yellow .

Scientific Research Applications

  • Molecular Structure and Interactions :

    • 1-(4-Fluorophenyl)-2-(phenylsulfonyl)ethanone : The study analyzed the molecular structure and weak C—H⋯O hydrogen bonds in the crystal, providing insights into its molecular interactions (Abdel‐Aziz et al., 2012).
  • Photoremovable Protecting Group for Carboxylic Acids :

    • 1-[2-(2-hydroxyalkyl)phenyl]ethanone : Introduced as a new photoremovable protecting group for carboxylic acids, showing its potential in synthetic chemistry (Atemnkeng et al., 2003).
  • Molecular Docking and Analysis :

    • FT-IR, NBO, HOMO-LUMO, MEP analysis of 1-[3-(4-Fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]ethanone : Explored the molecule's stability, charge transfer, and potential role in nonlinear optics, highlighting its reactivity and applications in molecular docking studies (Mary et al., 2015).
  • X-ray and DFT-Calculated Structures :

    • (E)-1-[4-(2-hydroxy-5-methoxybenzylideneamino)-phenyl]ethanone : Analyzed using X-ray diffraction techniques and characterized by IR, providing insights into its structural properties (Șahin et al., 2011).
  • Radical Scavenging Activity :

    • Effect of donor and acceptor groups on the radical scavenging activity of phenol : Studied various compounds including 1-(4-hydroxy-phenyl)-ethanone to understand their radical scavenging activity, which is crucial for their potential antioxidant properties (Al‐Sehemi & Irfan, 2017).
  • Antimicrobial Activity :

    • Study on synthesis of 6-phenyl-4-(4-(4-(p-tolyloxy) phenoxy) phenyl)-5, 6-dihydropyrimidin-2(1H)-one : Explored the synthesis and antimicrobial activity of related compounds, highlighting its potential in medicinal chemistry (Dave et al., 2013).
  • Anti-Inflammatory Activity :

    • Structural chemistry and anti-inflammatory activity of flexible/restricted phenyl dimers : Investigated compounds related to 1-(4-[2-(4-Acetyl-phenoxy)-ethoxy]-phenyl)-ethanone for their anti-inflammatory properties, providing a basis for drug design (Singh et al., 2020).

Safety And Hazards

The safety information for “1-[4-(Fluoromethoxy)phenyl]ethanone” indicates that it may cause skin and eye irritation. Precautionary measures include washing with plenty of soap and water in case of skin contact, and rinsing cautiously with water for several minutes in case of eye contact .

properties

IUPAC Name

1-[4-(fluoromethoxy)phenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FO2/c1-7(11)8-2-4-9(5-3-8)12-6-10/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVLQHPQUWIFSLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)OCF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20450381
Record name 1-[4-(fluoromethoxy)phenyl]ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20450381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[4-(Fluoromethoxy)phenyl]ethanone

CAS RN

182678-46-2
Record name 1-[4-(fluoromethoxy)phenyl]ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20450381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
X Hong, Y Liu, L Lu, Q Shen - Chinese Journal of Chemistry, 2020 - Wiley Online Library
of main observation and conclusion Structure‐reactivity study of a family of electrophilic monofluoromethylating reagents based on sulfonium ylide skeleton with different steric …
Number of citations: 12 onlinelibrary.wiley.com

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